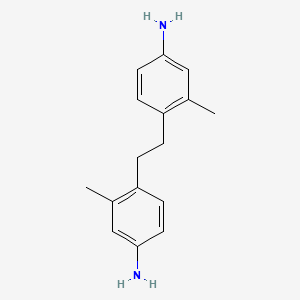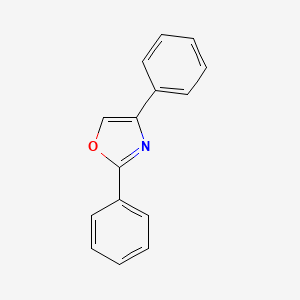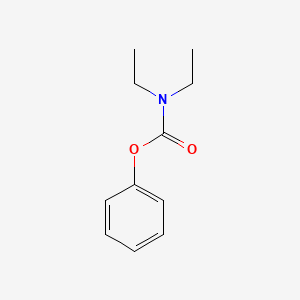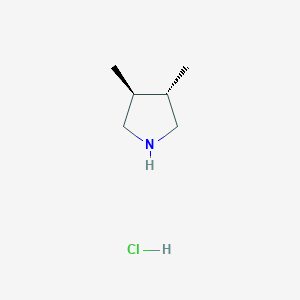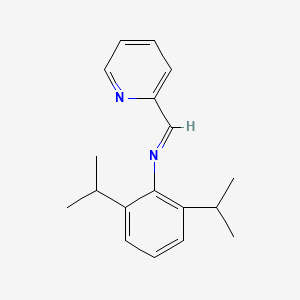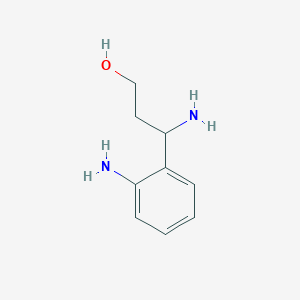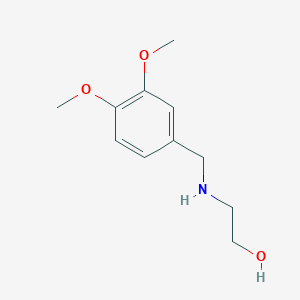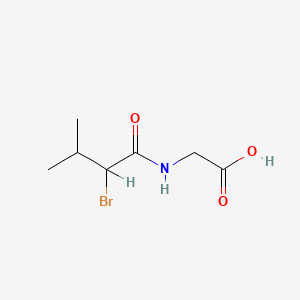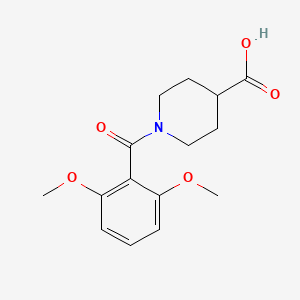![molecular formula C31H46N2O8 B3025680 6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester CAS No. 1194396-71-8](/img/structure/B3025680.png)
6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester
Übersicht
Beschreibung
15-(6-nitroxyhexanoyl)-17-phenyl trinor Prostaglandin F2α (15-(6-nitroxyhexanoyl)-17-phenyl trinor PGF2α) is a nitric oxide-donating derivative of 17-phenyl trinor PGF2α.1 It increases cGMP levels in rabbit aqueous humor and iris ciliary body when topically administered at a concentration of 0.042%. Topical administration of 15-(6-nitroxylhexanoyl)-17-phenyl trinor PGF2α (0.14%) reduces intraocular hypertension (IOP) in a rabbit model of hypertonic saline-induced transient ocular pressure. It also reduces IOP in a cynomolgus monkey model of laser-induced ocular hypertension when administered topically at a concentration of 0.042%.
Wissenschaftliche Forschungsanwendungen
Transdermal Permeation Enhancers
A study by Farsa, O., Doležal, P., & Hrabálek, A. (2010) explored the use of alkyl esters of hexanoic acid substituted with tertiary amino groups, including 6-(nitrooxy)-hexanoic acid derivatives, as transdermal permeation enhancers. These compounds were tested on human skin with theophylline as a model permeant, and some showed significant enhancement effects (Farsa, O., Doležal, P., & Hrabálek, A., 2010).
Plant Growth Regulators
Zhao Qing-lan (2007) conducted a study on the synthesis of Hexanoic acid 2-(diethylamino) ethyl ester, a compound structurally related to 6-(nitrooxy)-hexanoic acid. This compound, known as DA-6, is a plant growth regulator. The study optimized synthesis techniques and achieved a high reaction yield and purity (Zhao Qing-lan, 2007).
Antimicrobial and Anticancer Potential
Sharma, S., Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R., & Majeed, A. (2012) synthesized a series of esters related to 6-(nitrooxy)-hexanoic acid. These compounds were evaluated for their antimicrobial and anticancer potential, demonstrating significant effects against certain strains of bacteria and cancer cell lines (Sharma et al., 2012).
Biotransformation in Pharmaceutical Synthesis
Patel, R. N. (2008) discussed the use of biocatalysis in preparing chiral intermediates, including derivatives of hexanoic acid, for pharmaceutical drug synthesis. This method was applied in the chemical synthesis of several drug candidates, showcasing the versatility and importance of these compounds in medicinal chemistry (Patel, R. N., 2008).
Radiosensitization in Cancer Therapy
Dad'kov, I. G., Kuz’mitskii, B. B., Antonevich, I. P., & Lakhvich, F. A. (2000) researched the radiosensitization effect of methyl esters similar to 6-(nitrooxy)-hexanoic acid on human tumor cells. Their findings indicated that these compounds could enhance the effectiveness of radiation therapy in cancer treatment (Dad'kov et al., 2000).
Wirkmechanismus
NCX 470, also known as 6-(nitrooxy)-hexanoic acid, (1S,2E)-3-[(1R,2R,3S,5R)-2-[(2Z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-2-propen-1-yl ester or [(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate, is a novel nitric oxide (NO)-donating bimatoprost eye drop .
Target of Action
The primary targets of NCX 470 are the intraocular pressure (IOP) and the ocular blood flow . It is designed to lower IOP in patients with open-angle glaucoma or ocular hypertension .
Mode of Action
NCX 470 has a dual mechanism of action. It combines the effects of bimatoprost , a prostaglandin analog, and nitric oxide (NO) . Bimatoprost primarily increases uveoscleral outflow, while NO enhances aqueous humor drainage from the eye via a different mechanism . This dual action results in a more significant reduction in IOP compared to bimatoprost alone .
Biochemical Pathways
The biochemical pathways affected by NCX 470 involve the prostaglandin F2alpha (PGF2a) and NO/cGMP signaling pathways . The PGF2a pathway is activated by bimatoprost, leading to increased uveoscleral outflow. The NO/cGMP pathway, activated by the NO-donating moiety of NCX 470, leads to relaxation of the trabecular meshwork and Schlemm’s canal, enhancing aqueous humor drainage .
Pharmacokinetics
The pharmacokinetic properties of NCX 470 are still under investigation. It is known that ncx 470 is designed to release bimatoprost and no into the eye to lower iop . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.
Result of Action
The primary result of NCX 470’s action is a significant reduction in IOP . In clinical trials, NCX 470 has demonstrated superior IOP-lowering effects compared to latanoprost, the current standard of care . Additionally, NCX 470 has shown potential retinal cell protective activity, suggesting it may have therapeutic properties beyond lowering IOP .
Action Environment
The action of NCX 470 can be influenced by various environmental factors, although specific details are still under investigation. Clinical trials are being conducted in different geographical locations, including the U.S. and China, to evaluate the compound’s action, efficacy, and stability under different environmental conditions .
Biochemische Analyse
Biochemical Properties
NCX 470 is a nitric oxide (NO)-donating bimatoprost . The NO-donating property of NCX 470 enhances both uveoscleral and trabecular outflow , which are the two main pathways for the drainage of aqueous humor from the eye. This dual mechanism of action is believed to contribute to its efficacy in lowering IOP .
Cellular Effects
In nonclinical studies, NCX 470 has been shown to improve ocular perfusion and retinal function in damaged eyes compared to vehicle . This suggests that NCX 470 may have therapeutic properties over and above lowering of IOP .
Molecular Mechanism
The molecular mechanism of NCX 470 involves the release of both bimatoprost and NO following instillation into the eye . Bimatoprost is one of the leading products in the class of prostaglandin analogs, which are widely used for IOP-lowering in patients with open-angle glaucoma or ocular hypertension . The NO released from NCX 470 activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels . This in turn leads to relaxation of the trabecular meshwork and ciliary muscle, resulting in increased aqueous humor outflow and a reduction in IOP .
Temporal Effects in Laboratory Settings
The temporal effects of NCX 470 have been studied in various laboratory settings. In a Phase 3 trial, NCX 470 demonstrated significant IOP reduction at all on-treatment time points, with reductions ranging from 8.0-9.7 mmHg .
Dosage Effects in Animal Models
In animal models of ocular hypertension and glaucoma, NCX 470 demonstrated up to 3.5 mmHg greater IOP-lowering than equimolar bimatoprost . Moreover, the administration of NCX 470 in rabbits, which are known to respond poorly to bimatoprost, resulted in up to 8 mmHg IOP-lowering compared to vehicle .
Eigenschaften
IUPAC Name |
[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





